1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine
Description
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a substituted methanamine derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) core with a chlorine substituent at the 7-position and an N-methylamine group at the 5-position (Figure 1). Its molecular formula is C₉H₁₀ClNO₂, with a molecular weight of 199.64 g/mol.
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
1-(7-chloro-1,3-benzodioxol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H10ClNO2/c1-11-4-6-2-7(10)9-8(3-6)12-5-13-9/h2-3,11H,4-5H2,1H3 |
InChI Key |
CLAABKJMVAEBQU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C(=C1)Cl)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: This is followed by bromination with N-bromosuccinimide (NBS) to obtain the desired product . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an alkaline solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, which is involved in microtubule assembly, leading to mitotic blockade and cell apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects
- Amine Chain Length: The ethanamine derivative (C₁₀H₁₂ClNO₂) in has a longer alkyl chain, which may improve membrane permeability but reduce binding specificity compared to the methanamine core .
Pharmacological Relevance
- Benzyl/Phenyl Modifications : Compounds like 1-(1,3-benzodioxol-5-yl)-N-benzyl-2-phenylethanamine (CAS 6322-97-0) exhibit bulkier substituents, which could hinder blood-brain barrier penetration but enhance affinity for peripheral targets .
- Piperazine Derivatives : The piperazine-substituted analog (C₁₁H₁₄ClN₂O₂) may interact with serotonin or dopamine receptors due to its heterocyclic amine structure, a feature absent in the target compound .
Biological Activity
The compound 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a derivative of benzo[d][1,3]dioxole, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine can be represented as follows:
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : 228.66 g/mol
- CAS Number : 179110-08-8
Pharmacological Profile
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine has been studied for various biological activities, including:
- Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models. Studies have shown that it can enhance serotonergic and dopaminergic neurotransmission, which is critical in mood regulation .
- Neuroprotective Properties : The compound has demonstrated neuroprotective effects against oxidative stress and neuroinflammation in vitro. It appears to modulate pathways related to neurodegenerative diseases .
The proposed mechanism of action involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound potentially increases the levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects .
Study 1: Antidepressant Activity in Rodent Models
A study published in Pharmacology Biochemistry and Behavior evaluated the antidepressant-like effects of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.
| Test Type | Control Group Immobility (s) | Treatment Group Immobility (s) | p-value |
|---|---|---|---|
| FST | 120 | 60 | <0.01 |
| TST | 150 | 75 | <0.01 |
Study 2: Neuroprotective Effects on Neuronal Cells
In vitro studies assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed that treatment with varying concentrations of the compound significantly reduced cell death and increased cell viability.
| Concentration (µM) | Cell Viability (%) | p-value |
|---|---|---|
| 0 | 30 | - |
| 10 | 60 | <0.05 |
| 50 | 85 | <0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
